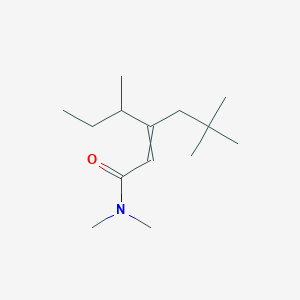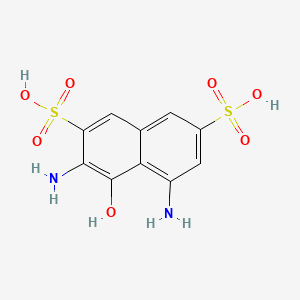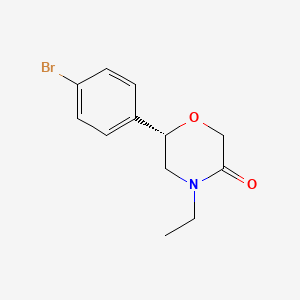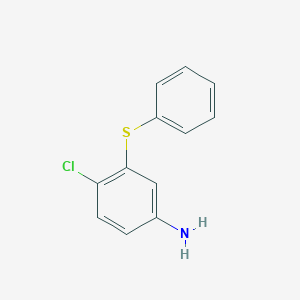
3-Fluorobuta-1,2-diene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobuta-1,2-diene-1-diazonium is a chemical compound with the molecular formula C4H3FN2. It is a member of the diazonium family, which are organic compounds containing a diazonium group (R-N2+). This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluorobuta-1,2-diene-1-diazonium typically involves the diazotization of an appropriate aniline derivative. The general procedure includes dissolving the aniline in a mixture of hydrofluoroboric acid and distilled water, followed by cooling the reaction mixture to 0°C. Sodium nitrite is then added dropwise to the mixture, resulting in the formation of the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorobuta-1,2-diene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups through reactions with appropriate nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl) for Sandmeyer reactions, which replace the diazonium group with a chlorine atom.
Oxidation and Reduction: Reagents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Aromatic compounds like phenols or anilines are used under basic conditions to form azo compounds.
Major Products
The major products formed from these reactions include substituted fluorobutadienes, azo compounds, and various fluorinated organic molecules.
Applications De Recherche Scientifique
3-Fluorobuta-1,2-diene-1-diazonium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluorobuta-1,2-diene-1-diazonium involves the formation of reactive intermediates, such as carbocations or radicals, during its reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and products. The diazonium group is particularly reactive, making the compound a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobutadiene: A related compound with similar reactivity but lacking the diazonium group.
1,2-Diaza-1,3-dienes: Compounds with a similar diaza structure but different substituents.
Fluorinated Halonitrobenzenes: Compounds with fluorine and nitro groups, used in similar applications.
Uniqueness
3-Fluorobuta-1,2-diene-1-diazonium is unique due to its combination of a fluorine atom and a diazonium group, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
918108-35-7 |
|---|---|
Formule moléculaire |
C4H4FN2+ |
Poids moléculaire |
99.09 g/mol |
InChI |
InChI=1S/C4H4FN2/c1-4(5)2-3-7-6/h3H,1H3/q+1 |
Clé InChI |
PBEXNZKFHQBZQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C[N+]#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)




![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)


![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)

![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)
